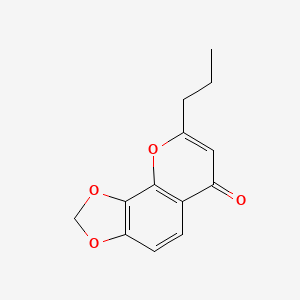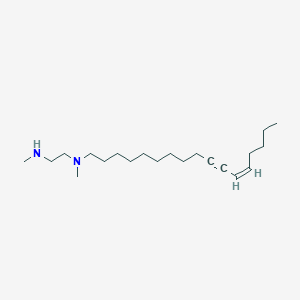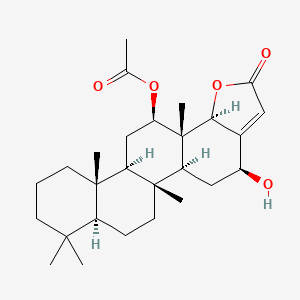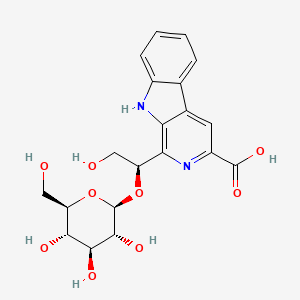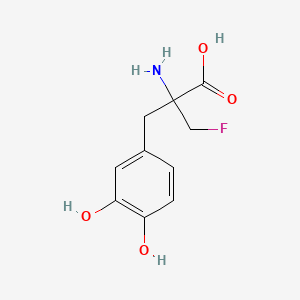
alpha-Monofluoromethyldopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Monofluoromethyldopa is an organic compound that features a unique combination of functional groups, including an amino group, a fluorine atom, and a dihydroxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Monofluoromethyldopa typically involves multi-step organic synthesis. One common approach is the reaction of 3,4-dihydroxybenzaldehyde with a fluorinated amino acid precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
alpha-Monofluoromethyldopa can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl moiety can yield quinones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
alpha-Monofluoromethyldopa has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Monofluoromethyldopa involves its interaction with specific molecular targets and pathways. The dihydroxybenzyl moiety can participate in redox reactions, while the amino and fluorine groups can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-fluoropropionic acid: Lacks the dihydroxybenzyl moiety, making it less versatile in redox reactions.
3,4-Dihydroxyphenylalanine (DOPA): Contains a similar dihydroxybenzyl moiety but lacks the fluorine atom, affecting its chemical reactivity.
Fluorotyrosine: Similar structure but with different positioning of the fluorine atom, leading to distinct biochemical properties.
Uniqueness
alpha-Monofluoromethyldopa is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions
Propiedades
Fórmula molecular |
C10H12FNO4 |
|---|---|
Peso molecular |
229.2 g/mol |
Nombre IUPAC |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)8(14)3-6/h1-3,13-14H,4-5,12H2,(H,15,16) |
Clave InChI |
NRNSHPCDKHOUOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(CF)(C(=O)O)N)O)O |
Sinónimos |
2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine alpha-(fluoromethyl)-3-hydroxy-L-tyrosine alpha-fluoromethyldopa alpha-monofluoromethyldopa alpha-monofluoromethyldopa, (L)-isomer MFMD monofluoromethyl-dopa RMI 71963 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


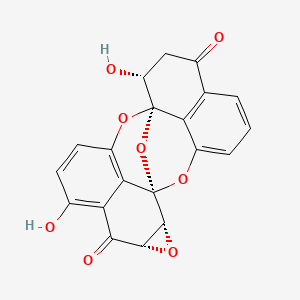
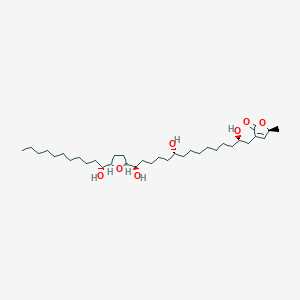
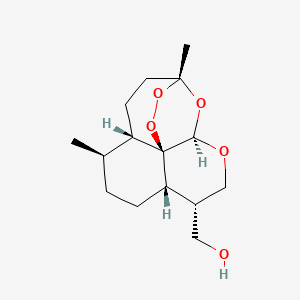


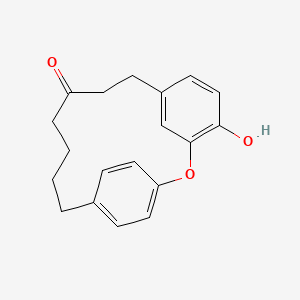
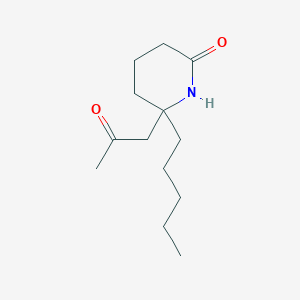
![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)
